2-Azidonaphthalene
Overview
Description
2-Azidonaphthalene, also known as 2-Azido-1-naphthylamine or 1-Amino-2-azidonaphthalene, is a chemical compound with the molecular formula C10H7N3 . It has a molecular weight of 169.18 g/mol.
Synthesis Analysis
The synthesis of 2-Azidonaphthalene involves the pyrolysis of aryl azides . The rates of pyrolysis in nitrobenzene solution at 120° are influenced by the substituents in the 3-position .Molecular Structure Analysis
The molecular structure of 2-Azidonaphthalene is determined by its molecular formula, C10H7N3 . Further details about its structure can be obtained through techniques like 3D electron diffraction .Chemical Reactions Analysis
The photochemical reactions of 2-Azidonaphthalene have been studied extensively . Photolysis of 2-Azidonaphthalene in diethylamine leads to the formation of 2-Amino-naphthalene .Scientific Research Applications
Synthesis of Heterocycles
2-Azidonaphthalene is utilized in the synthesis of various heterocyclic compounds. The azide group in 2-azidonaphthalene can undergo thermal or catalyzed reactions to form five- or six-membered heterocycles, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals.
Neighboring Group Effects in Pyrolysis
The pyrolysis of 2-azidonaphthalene has been studied to understand the neighboring group effects. Substituents in the 3-position, such as nitro, acetyl, benzoyl, and methoxycarbonyl groups, have been shown to influence the pyrolysis rates, providing insights into the transition states and mechanisms of decomposition .
Future Directions
While specific future directions for 2-Azidonaphthalene are not mentioned in the retrieved sources, the field of photochemistry, which includes the study of compounds like 2-Azidonaphthalene, continues to be an active area of research . Future research may focus on developing new photosensitizers with enhanced tumor selectivity, improving the effectiveness of photodynamic therapy .
properties
IUPAC Name |
2-azidonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZPXUJOEKTGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175103 | |
Record name | Naphthalene, 2-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidonaphthalene | |
CAS RN |
20937-86-4 | |
Record name | Naphthalene, 2-azido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 2-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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